molecular formula C18H15N5O3 B2886802 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide CAS No. 2034415-94-4

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

货号: B2886802
CAS 编号: 2034415-94-4
分子量: 349.35
InChI 键: UYRXPIZLUGOYJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a heterocyclic compound featuring a benzoisoxazole moiety linked via an acetamide bridge to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethyl group. Its structural complexity combines two pharmacologically relevant heterocycles: the benzoisoxazole (known for metabolic stability and receptor binding) and the benzotriazinone (associated with hydrogen-bonding interactions and enzyme inhibition).

属性

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-17(11-15-12-5-2-4-8-16(12)26-21-15)19-9-10-23-18(25)13-6-1-3-7-14(13)20-22-23/h1-8H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRXPIZLUGOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes a benzo[d]isoxazole moiety and a 4-oxobenzo[d][1,2,3]triazin unit. This unique combination suggests potential interactions with various biological targets.

1. Neuropharmacological Effects

Recent studies indicate that compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide exhibit significant neuropharmacological properties. For instance, derivatives containing isoxazole rings have been shown to possess antipsychotic effects by acting as selective D2 receptor antagonists . This mechanism may be relevant for treating conditions like schizophrenia.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The inhibition of AChE is crucial for enhancing cholinergic transmission in Alzheimer's disease. Compounds with structural similarities have demonstrated IC50 values ranging from 5.80 to 40.80 µM against AChE . The specific analogues of interest have shown even greater potency than standard inhibitors like Donepezil.
  • Butyrylcholinesterase (BuChE) : Similarly, the compound's analogues also exhibited inhibitory activity against BuChE, with IC50 values indicating promising potential for cognitive enhancement .

Case Studies

A study conducted on a series of benzoxazole derivatives indicated that modifications to the molecular structure significantly influenced their biological activity. For example:

  • Analogue with NO2 substitution : An analogue bearing a nitro group at the meta position showed enhanced AChE inhibition compared to others lacking this modification .
  • Dichloro-substituted analogue : Another analogue with dichloro substitutions was identified as the most potent inhibitor among the series tested, demonstrating the importance of specific substituents in modulating enzyme activity .

Data Table: Inhibition Potency of Related Compounds

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
2-(benzo[d]isoxazol-3-yl)-N-(...)TBDTBD
Analogue with meta-NO26.40 ± 1.107.50 ± 1.20
Dichloro-substituted analogueTBDTBD
Standard Donepezil33.65 ± 3.5035.80 ± 4.60

相似化合物的比较

Key Observations:

Polarity and Solubility: The target compound’s benzoisoxazole and benzotriazinone groups introduce multiple hydrogen-bonding sites, likely enhancing aqueous solubility compared to the cyclohexenylethyl analog . However, the pyrazine carboxamide analog may exhibit higher crystallinity due to its planar pyrazine ring.

Steric Effects : The benzoisoxazole group in the target compound introduces bulkier aromaticity, which could influence binding pocket compatibility in enzyme targets versus the smaller pyrazine group in .

Hypothetical Pharmacological Implications

  • Target vs. : The pyrazine carboxamide in may favor interactions with ATP-binding pockets (e.g., kinases) due to its planar, electron-deficient heterocycle. In contrast, the target’s benzoisoxazole could enhance selectivity for GABAergic or serotonergic receptors.
  • Target vs. : The cyclohexenylethyl group in may improve blood-brain barrier penetration, but the target’s polar benzoisoxazole might reduce off-target CNS effects.

准备方法

Stepwise Formation of the Benzisoxazole Core

The benzisoxazole moiety is synthesized through a cyclocondensation reaction between hydroxylamine hydrochloride and 4-hydroxycoumarin in methanol under reflux (65–70°C, 5–6 hours). Acidic workup (pH 2–3 with HCl) precipitates 1,2-benzisoxazole-3-acetic acid.

Key Reaction Conditions :

  • Reagents : Hydroxylamine hydrochloride, 4-hydroxycoumarin, sodium acetate.
  • Solvent : Methanol.
  • Yield : ~70–80% after recrystallization.

Esterification and Hydrazide Formation

The carboxylic acid is esterified using ethanol and sulfuric acid (reflux, 5–6 hours) to form ethyl 2-(benzo[d]isoxazol-3-yl)acetate. Subsequent treatment with hydrazine hydrate in ethanol yields 2-(benzo[d]isoxazol-3-yl)acetohydrazide.

Synthesis of 2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine

Photocyclization of Aryl Triazine Precursors

A continuous flow photochemical reactor (420 nm violet light, 10 min residence time) enables the cyclization of acyclic aryl triazines to benzotriazin-4(3H)-ones. This method avoids photocatalysts and achieves >90% yield.

Example Protocol :

  • Precursor : N-(2-Aminoethyl)-2-nitrobenzamide.
  • Conditions : 420 nm LED, PFA tubing reactor, room temperature.
  • Outcome : Direct formation of the 4-oxobenzo[d]triazin-3(4H)-yl group.

Functionalization with Ethylamine

The cyclized benzotriazinone is alkylated using 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF (100°C, 12 hours) to introduce the ethylamine side chain.

Amide Coupling of Fragments

The final step involves coupling 2-(benzo[d]isoxazol-3-yl)acetic acid with 2-(4-oxobenzo[d]triazin-3(4H)-yl)ethylamine using a carbodiimide reagent (e.g., EDC or DCC) in dichloromethane or DMF.

Optimized Conditions :

  • Coupling Agent : EDC (1.2 equiv), HOBt (1.1 equiv).
  • Solvent : Anhydrous DMF.
  • Temperature : 0°C to room temperature, 12 hours.
  • Yield : ~65–75% after column chromatography.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 20–30 min) accelerates esterification and amide coupling steps, reducing reaction times by 50% compared to conventional heating.

Hydrazone Intermediate Routes

Schiff base formation between benzisoxazole acetohydrazide and substituted benzaldehydes, followed by cyclization with mercaptoacetic acid, offers an alternative pathway to the acetamide fragment.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR : Peaks at δ 2.85 (CH₂CO), 3.45–3.65 (CH₂NH), and 7.20–8.10 (aromatic protons).
  • HRMS : m/z 349.1869 [M+H]⁺ (calculated for C₁₈H₁₅N₅O₃).
  • IR : Stretching bands at 1680 cm⁻¹ (amide C=O) and 1740 cm⁻¹ (triazinone C=O).

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways during benzotriazinone formation require precise control of light intensity and residence time in flow reactors.
  • Amide Bond Stability : Moisture-sensitive coupling agents necessitate anhydrous conditions.

常见问题

Basic: What are the key structural features and functional groups of 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide, and how do they influence reactivity?

The compound features a benzo[d]isoxazole ring fused to an acetamide backbone, linked via an ethyl group to a 4-oxobenzo[d][1,2,3]triazine moiety. Key functional groups include:

  • Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen, contributing to π-π stacking interactions and potential bioactivity .
  • Acetamide linker : Provides structural flexibility and hydrogen-bonding capacity for target binding .
  • 4-Oxotriazine : A redox-active group that may participate in electron-transfer reactions or serve as a pharmacophore in medicinal applications .
    Methodological Insight : Computational tools like density functional theory (DFT) can predict electron density distributions and reactive sites, guiding synthetic modifications .

Basic: What are the common synthetic routes and critical reaction conditions for this compound?

Synthesis typically involves:

Core assembly : Formation of the benzoisoxazole via cyclization of o-hydroxybenzaldehyde derivatives with hydroxylamine under acidic conditions (pH 4–6, 80–100°C) .

Acetamide coupling : Reacting the isoxazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with ethylenediamine derivatives .

Triazine ring formation : Oxidative cyclization of a precursor (e.g., 2-aminobenzonitrile) using oxidizing agents like MnO₂ or H₂O₂ at elevated temperatures (110–130°C) .
Key challenges : Side reactions during coupling steps require strict control of stoichiometry and temperature. TLC monitoring (silica gel, ethyl acetate/hexane) is critical for intermediate purification .

Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazine and isoxazole rings. Aromatic proton shifts (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–170 ppm) validate structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) with <3 ppm error to confirm molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect polar byproducts .

Advanced: How can computational methods optimize the synthesis and reaction design for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and intermediates, identifying energetically favorable pathways .
  • Machine learning (ML) : Training ML models on existing reaction datasets (e.g., temperature, solvent, catalyst) predicts optimal conditions for yield improvement .
  • Statistical Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent polarity, catalyst loading) to minimize trial-and-error approaches. For example, a Plackett-Burman design reduced 12 experimental variables to 4 critical factors in a related triazine synthesis .

Advanced: How should researchers address contradictory biological activity data across different assays?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence or redox activity .
  • Dose-response analysis : Fit data to Hill curves to distinguish true efficacy (EC₅₀) from assay noise. For example, discrepancies in IC₅₀ values may arise from solubility limits in aqueous buffers .
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may confound activity readings .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based design : Replace the triazine ring with bioisosteres (e.g., pyridazine or quinazoline) and compare binding affinities using surface plasmon resonance (SPR) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the acetamide linker) in target proteins like kinase domains .
  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent electronegativity or steric bulk with activity trends, guiding rational modifications .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing side product formation .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time, enabling dynamic control of pH and temperature .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using polymorph prediction software (Mercury CSD) to isolate the thermodynamically stable form .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。